4,5-Dimethyl-2-phenylpyridine
Overview
Description
4,5-Dimethyl-2-phenylpyridine is a chemical compound with the molecular formula C13H13N . It is a type of pyridine, which is a six-membered heterocyclic compound . Pyridines are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of 4,5-Dimethyl-2-phenylpyridine and similar compounds has been reported in various studies. For instance, a study reported a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of 4,5-Dimethyl-2-phenylpyridine includes a pyridine ring with two methyl groups at the 4 and 5 positions and a phenyl group at the 2 position . The InChI string for this compound isInChI=1S/C13H13N/c1-10-8-13(14-9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3
. Physical And Chemical Properties Analysis
The molecular weight of 4,5-Dimethyl-2-phenylpyridine is 183.25 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 172 . Other properties such as its exact mass, monoisotopic mass, and hydrogen bond donor and acceptor counts are also available .Scientific Research Applications
Photophysical Properties and Luminescent Applications
The study by Sébastien Ladouceur and colleagues (2010) explores the photophysical properties of a series of luminescent cationic heteroleptic iridium(III) complexes, highlighting the role of substitution on ligands related to 4,5-Dimethyl-2-phenylpyridine. These complexes exhibit intense and long-lived emission, attributed to a mix of ligand-to-ligand and metal-to-ligand charge transfer excited states. The luminescent properties vary depending on the functionalization of the ligands, offering insights into the design of materials for optoelectronic applications (Ladouceur, Fortin, & Zysman‐Colman, 2010).
Chemical Synthesis and Organic Chemistry
Research by N. S. Prostakov et al. (1967) demonstrates the preparation of 3,5-Dimethyl-4-phenylpyridine via catalytic dehydrogenation and N-demethylation processes. This compound serves as a precursor for further chemical syntheses, including the production of 4-phenylpyridine-3,5-dicarboxylic acid and its derivatives, showcasing the utility of 4,5-Dimethyl-2-phenylpyridine in synthetic organic chemistry (Prostakov, Sorokin, & Ismailov, 1967).
Photophysical Effects in Metal-Organic Complexes
A study by S. Sprouse et al. (1984) on ortho-metalated complexes of iridium(III) and rhodium(III) reveals the photophysical effects of metal-carbon sigma bonds, involving ligands related to 4,5-Dimethyl-2-phenylpyridine. The research indicates that these complexes exhibit metal-to-ligand charge transfer transitions and light emission, contributing to our understanding of their potential in luminescent materials and catalysis (Sprouse, King, Spellane, & Watts, 1984).
Photooxidizing Properties of Chromium Complexes
Ashley M. McDaniel and collaborators (2010) report on the synthesis and characterization of Chromium(III) coordination complexes featuring ligands related to 4,5-Dimethyl-2-phenylpyridine. These complexes exhibit strong photooxidizing properties and are characterized by their solution-phase behavior, adding valuable insights into the development of photoactive materials for various technological applications (McDaniel, Tseng, Damrauer, & Shores, 2010).
Future Directions
The future directions in the research of 4,5-Dimethyl-2-phenylpyridine and similar compounds could involve exploring their potential applications in various fields. For instance, pyridines are found in numerous natural products, drug molecules, vitamins, and materials , suggesting potential applications in pharmaceuticals, agrochemicals, and materials science.
properties
IUPAC Name |
4,5-dimethyl-2-phenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-8-13(14-9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGVDGBKURRIHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90485241 | |
Record name | 4,5-DIMETHYL-2-PHENYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90485241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-phenylpyridine | |
CAS RN |
27063-84-9 | |
Record name | 4,5-DIMETHYL-2-PHENYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90485241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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